5-Glucósido de Tricina

Descripción general

Descripción

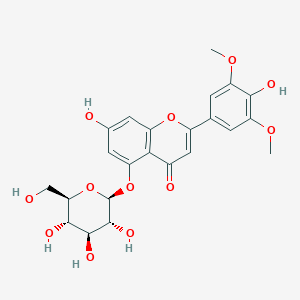

Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, belongs to the flavonoid class. It is naturally found in Sasa kurilensis leaves and various Triticum species. Tricin exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and immunomodulatory effects. Additionally, it aids plants in resisting bacterial and fungal invasion and acts as a weed inhibitor. The compound’s cost-effective synthesis remains an area of interest, as it is primarily obtained from plant extracts .

Aplicaciones Científicas De Investigación

a. Biomedical Applications:

Antiallergic Activity: Tricin inhibits histamine-induced contractions in guinea pig ileum, suggesting antiallergic properties.

Antioxidant Effects: It scavenges free radicals and helps prevent oxidative damage.

Cardiovascular Health: Tricin may contribute to heart health by reducing lipid levels.

Potential Cancer Therapy: Research explores its antitumor potential.

Mecanismo De Acción

Target of Action

Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in various plants, particularly in the Poaceae family .

Mode of Action

It’s suggested that tricin 5-glucoside may activate the opioid system to promote its antinociceptive activity . This suggests that Tricin 5-glucoside interacts with its targets, possibly opioid receptors, leading to changes in cellular signaling and resulting in pain relief .

Biochemical Pathways

The biosynthesis of Tricin 5-glucoside involves several biochemical pathways. It starts with the stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl CoA via the phenylpropanoid pathway . These additions are mediated by the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin . After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Studies have confirmed the bioavailability of tricin in the gastrointestinal tract in mice . It’s also suggested that tricin with abundant O-methyl may have higher oral bioavailability than non-methylated flavones .

Result of Action

The molecular and cellular effects of Tricin 5-glucoside’s action are diverse. It has been observed that this flavone significantly reduced the injured areas of the animals’ stomachs when compared to the control . It’s likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin 5-glucoside also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

The action, efficacy, and stability of Tricin 5-glucoside can be influenced by various environmental factors. For instance, the presence of Tricin 5-glucoside in various plants suggests that its synthesis and accumulation may be influenced by factors such as plant species, growth conditions, and developmental stages . .

Análisis Bioquímico

Biochemical Properties

Tricin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to the body’s inflammatory response . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms.

Cellular Effects

Tricin 5-glucoside has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interfering with intestinal inflammatory-related carcinogenesis and suppressing metastasis in colon cancer mice models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tricin 5-glucoside exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is complex and depends on a variety of factors, including the specific cell type and the presence of other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tricin 5-glucoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tricin 5-glucoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tricin 5-glucoside is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

Tricin 5-glucoside is transported and distributed within cells and tissues in a variety of ways. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Tricin 5-glucoside and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

a. Synthesis: One synthetic route involves protecting the phenolic hydroxyl group of 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride (TBDMSCl). Subsequently, the protected compound undergoes condensation with 2,4,6-trihydroxyphenylacetone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C. Hydrolysis in acetic acid and sulfuric acid yields tricin 5-glucoside with an overall yield of 82% .

Análisis De Reacciones Químicas

Tricin 5-glucoside participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions contribute to the compound’s diverse biological effects.

Comparación Con Compuestos Similares

Tricin’s uniqueness lies in its combination of anti-inflammatory, antioxidant, and antiallergic properties. Similar compounds include tricetin and other flavonoids.

Propiedades

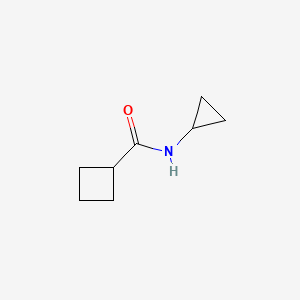

IUPAC Name |

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSOTPIEFVBPBU-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306499 | |

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32769-00-9 | |

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin 5-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?

A1: Research indicates that Tricin 5-glucoside serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.

Q2: How does the presence of Tricin 5-glucoside compare across different Hordeum species?

A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of Tricin 5-glucoside across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.

Q3: What are the potential implications of using Tricin 5-glucoside as a chemotaxonomic marker?

A4: Utilizing Tricin 5-glucoside as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)